1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.268. The purity is usually 95%.
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Scientific Research Applications
Fluorescence and Sensing Applications The study by Wrona-Piotrowicz et al. (2022) discusses the synthesis of fluorescent dyes with rigid six-ringed backbones, exhibiting bright fluorescence in solution and potential for sensing in strongly acidic environments, a concept potentially applicable to derivatives like 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid due to their structural similarity and fluorescence properties Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore.
Synthetic Pathways and Reactivity Gale and Wilshire (1973) explored the reactivity of indazole derivatives, revealing the potential for ring opening and decarboxylation under specific conditions. This provides insight into synthetic pathways and stability considerations for compounds like this compound Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
Photophysical Properties for Biological Research Safronov et al. (2020) synthesized 2-aryl-1,2,3-triazol-4-carboxylic acids demonstrating bright blue fluorescence and potential for applications as pH sensors in biological research, suggesting that structurally related compounds like this compound could have similar applications 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects.
Decarboxylative Fluorination Yuan et al. (2017) reported a method for the decarboxylative fluorination of heteroaromatic carboxylic acids, relevant for the functionalization of compounds like this compound to introduce fluorine atoms or modify the molecule further Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the compound’s bioavailability .
Result of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound may lead to various molecular and cellular effects, potentially contributing to its therapeutic efficacy .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can significantly influence the action of a compound .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZSTZITOCRSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.